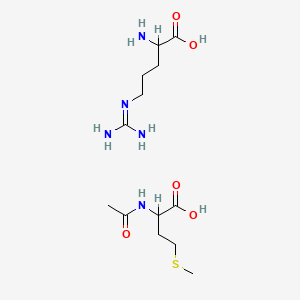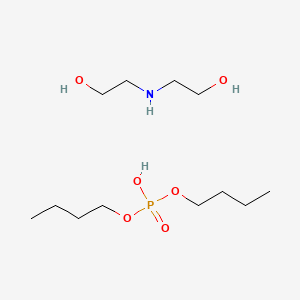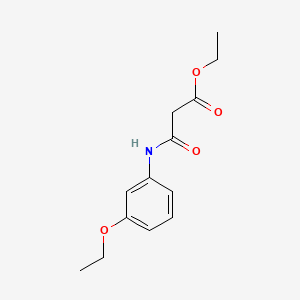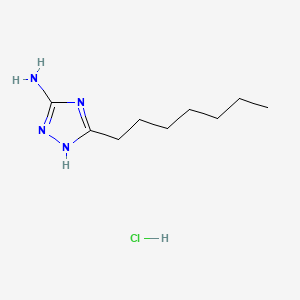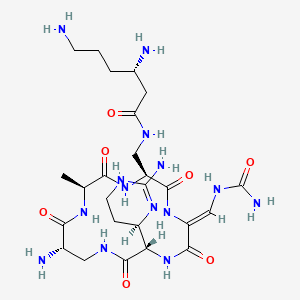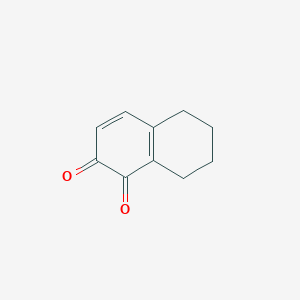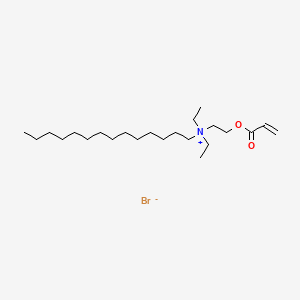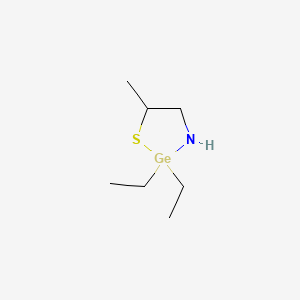
2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine is an organogermanium compound that features a thiazole ring. This compound is notable for its unique combination of germanium and thiazole, which imparts distinct chemical and physical properties. The molecular formula of this compound is C7H17GeNS, and it has a molecular weight of 219.92158 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine typically involves the reaction of germanium tetrachloride with a thiazole derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the germanium compound. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium derivatives.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include germanium oxides, reduced germanium compounds, and various substituted thiazole derivatives .
Scientific Research Applications
2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine involves its interaction with biological molecules and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The germanium atom can form coordination complexes with biomolecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2,2-Diethyl-1,3,2-thiazagermolidine: Similar structure but lacks the methyl group at the 5-position.
2,2-Diethyl-5-methyl-1,3,2-thiazole: Similar thiazole ring but without the germanium atom.
2,2-Diethyl-5-methyl-1,3,2-thiazasilolidine: Contains silicon instead of germanium.
Uniqueness
2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific electronic and coordination characteristics .
Properties
CAS No. |
84260-32-2 |
|---|---|
Molecular Formula |
C7H17GeNS |
Molecular Weight |
219.91 g/mol |
IUPAC Name |
2,2-diethyl-5-methyl-1,3,2-thiazagermolidine |
InChI |
InChI=1S/C7H17GeNS/c1-4-8(5-2)9-6-7(3)10-8/h7,9H,4-6H2,1-3H3 |
InChI Key |
AJFYBGQDSSLDOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge]1(NCC(S1)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



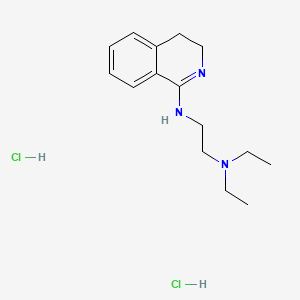
![2-[[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]methoxy]ethyl acetate](/img/structure/B12682973.png)
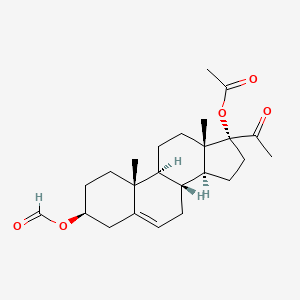
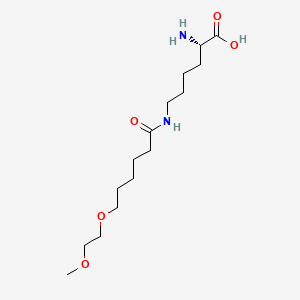

![Ethyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12682986.png)
